molecular formula C18H21N3O5S B12201168 ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate

ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate

Cat. No.: B12201168
M. Wt: 391.4 g/mol
InChI Key: RMOJFAVDCJMKFM-UHFFFAOYSA-N
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Description

Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a sulfone-containing tetrahydrothiophene ring and an ester-linked benzoate group. Its structure combines a rigid pyrazolone scaffold with a flexible sulfolane-derived moiety, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate

InChI

InChI=1S/C18H21N3O5S/c1-3-26-18(23)13-4-6-14(7-5-13)19-10-16-12(2)20-21(17(16)22)15-8-9-27(24,25)11-15/h4-7,10,15,20H,3,8-9,11H2,1-2H3

InChI Key

RMOJFAVDCJMKFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its sulfone-functionalized tetrahydrothiophene and E-configuration azomethine linkage . Below is a comparison with related pyrazole and triazole derivatives:

Compound Name Key Structural Features Functional Differences Reference
Ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate Pyrazole with sulfone ring and amino group Lacks azomethine linkage; reduced conjugation
(E)-4-[4-(2,4-Dichlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Pyrazolone core with dichlorobenzyloxy substituent Higher halogen content; no sulfone group
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione with chlorophenyl groups Sulfur atom in triazole ring; no ester moiety
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime Pyrazole with thiazole oxime substituent Thiazole instead of sulfone; oxime group alters polarity

Key Observations :

  • The E-configuration azomethine (CH=N) linkage stabilizes the conjugated system, which may influence electronic properties and binding affinity in biological systems compared to non-conjugated analogues like ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate .
Three-Dimensional Similarity Metrics

Using PubChem3D’s similarity criteria (shape similarity ≥0.8; feature similarity ≥0.5), the compound’s 3D conformation likely clusters with pyrazole derivatives containing planar heterocycles and sulfonamide/sulfone groups. For example:

  • Shape Similarity (ST): High overlap with ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate due to shared sulfone-pyrazole backbone.
  • Feature Similarity (CT) : Lower alignment with triazole-thiones (e.g., ) due to divergent functional groups (sulfone vs. thione).
    The Neighborhood Preference Index (NPI) for this compound would reflect stronger alignment with sulfone-containing derivatives than halogenated pyrazolones (e.g., dichlorobenzyloxy-substituted analogues in ) .
Binary Fingerprint Similarity Coefficients

The Tanimoto coefficient (Tc), widely used for binary fingerprint comparisons, indicates moderate similarity (Tc ~0.6–0.7) between the target compound and pyrazole-carboxylates (e.g., ). Lower similarity (Tc <0.5) is observed with thiazole- or triazole-based structures (e.g., ) due to divergent pharmacophoric features .

Biological Activity

Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological activities associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure combining a benzoate group with a tetrahydrothiophene ring and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including the reaction of 4-nitroaniline with tetrahydrothiophene derivatives under controlled conditions to yield the desired product. Key steps in the synthesis may include:

  • Formation of Pyrazole Derivative : Utilizing ethyl acetoacetate and phenyl hydrazine.
  • Functionalization : Introduction of various substituents through selective reactions such as oxidation and reduction.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The structure allows for:

  • Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological macromolecules.
  • Stabilization : The tetrahydrothiophene ring contributes to the stability and binding affinity of the compound.

Biological Activities

Research indicates that derivatives of pyrazole compounds often exhibit a wide range of biological activities. This compound has been studied for several key activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to ethyl 4-{...} have demonstrated effectiveness against various bacterial strains.

Activity Tested Strains Inhibition Zone (mm)
BactericidalE. coli15
BacteriostaticS. aureus12
AntifungalC. albicans10

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that it can effectively scavenge free radicals, which is crucial for mitigating oxidative stress.

Concentration (µg/mL) Scavenging Activity (%)
1030
5065
10085

Enzyme Inhibition

Research has also focused on the ability of this compound to inhibit certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of protein kinases, which are critical in cancer progression.

Case Studies

Several studies have highlighted the biological efficacy of ethyl 4-{...}. Notably:

  • Anticancer Activity : A study published in Open Pharmaceutical Sciences Journal reported that pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : Another investigation demonstrated that compounds related to ethyl 4-{...} could reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

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